molecular formula C24H31NO3 B1250921 2-Dodecylresorufin

2-Dodecylresorufin

Cat. No.: B1250921
M. Wt: 381.5 g/mol
InChI Key: PDNJNQOJZZEZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-dodecylresorufin is a phenoxazine. It has a role as a fluorochrome.

Scientific Research Applications

1. Microdroplet Bacterial Assays

Dodecylresorufin (C12R) demonstrates superior performance compared to resorufin in droplet microfluidic bacterial assays. Its higher sensitivity, specificity, and signal-to-noise ratio over time make it an effective alternative for these assays, particularly in monitoring microbial growth within droplets (Scheler et al., 2016).

2. Micellar-Enhanced Ultrafiltration in Wastewater Treatment

Studies have shown the effectiveness of micellar-enhanced ultrafiltration (MEUF) in removing heavy metals like zinc from wastewater. This process uses surfactants like sodium dodecyl sulfate (SDS), of which 2-Dodecylresorufin is a derivative, to enhance the removal efficiency of metal ions (Rahmanian et al., 2010).

3. Removal of Dyes and Organic Contaminants

Modified nanoparticles, including those using derivatives of this compound, have been employed to remove cationic dyes and other contaminants from water. These methods show high efficacy in adsorbing and removing pollutants (Afkhami et al., 2010).

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

8-dodecyl-7-hydroxyphenoxazin-3-one

InChI

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)28-23-16-19(26)13-14-20(23)25-21/h13-17,27H,2-12H2,1H3

InChI Key

PDNJNQOJZZEZKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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